3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide
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Overview
Description
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine ring in the structure contributes to its pharmacological properties, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Reduction of the carbonyl group to form the desired propionamide.
Cyclization: Formation of the piperazine ring through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing drugs targeting various diseases, including neurodegenerative disorders and psychiatric conditions
Biological Studies: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide can be compared with other piperazine derivatives, such as:
4-(4-Methoxy-phenyl)-piperazine: Similar in structure but lacks the propionamide group, which may affect its pharmacological properties.
N-(4-Methoxyphenyl)-piperazine: Another derivative with different substituents that influence its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
56767-36-3 |
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Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5g/mol |
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C21H27N3O2/c1-17-7-9-18(10-8-17)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
InChI Key |
XEPPXAANOANJKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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